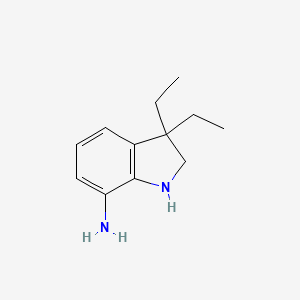
3,3-Diethyl-2,3-dihydro-1H-indol-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Diethyl-2,3-dihydro-1H-indol-7-amine is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a diethyl substitution at the 3-position and an amine group at the 7-position of the indole ring, making it a unique derivative with potential biological and chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-2,3-dihydro-1H-indol-7-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole or its derivatives.
Alkylation: The 3-position of the indole ring is alkylated using diethyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Reduction: The resulting product undergoes reduction, typically using hydrogen gas in the presence of a palladium catalyst, to yield the dihydroindole derivative.
Amination: Finally, the 7-position is functionalized with an amine group through nucleophilic substitution using ammonia or an amine source under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Diethyl-2,3-dihydro-1H-indol-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can further hydrogenate the indole ring.
Substitution: Electrophilic substitution reactions can occur at the available positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Fully hydrogenated indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
3,3-Diethyl-2,3-dihydro-1H-indol-7-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,3-Diethyl-2,3-dihydro-1H-indol-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exhibiting therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
Tryptophan: An essential amino acid containing an indole ring.
Serotonin: A neurotransmitter derived from tryptophan with an indole structure.
Uniqueness
3,3-Diethyl-2,3-dihydro-1H-indol-7-amine is unique due to its specific diethyl substitution and amine functionalization, which confer distinct chemical and biological properties compared to other indole derivatives.
Eigenschaften
Molekularformel |
C12H18N2 |
|---|---|
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
3,3-diethyl-1,2-dihydroindol-7-amine |
InChI |
InChI=1S/C12H18N2/c1-3-12(4-2)8-14-11-9(12)6-5-7-10(11)13/h5-7,14H,3-4,8,13H2,1-2H3 |
InChI-Schlüssel |
ALWLVLUSMZSWPP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CNC2=C1C=CC=C2N)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


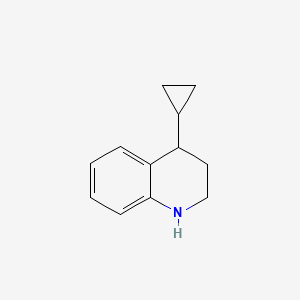
![8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13194156.png)
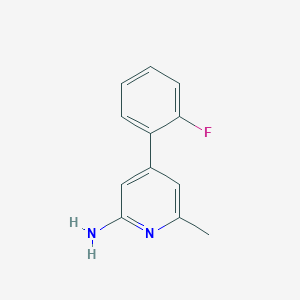
![2-[(1-Methoxypropan-2-yl)amino]butan-1-ol](/img/structure/B13194167.png)
![1-[Ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclopropane-1-carboxylic acid](/img/structure/B13194184.png)
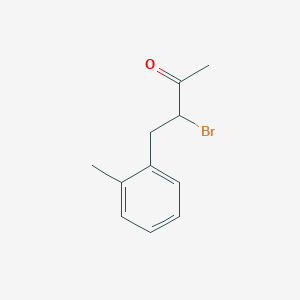

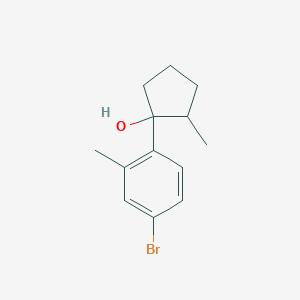
![1-[1-(Aminomethyl)cyclobutyl]but-3-EN-1-one](/img/structure/B13194198.png)
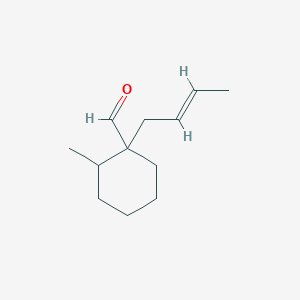
![Methyl 2,4,6-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13194205.png)
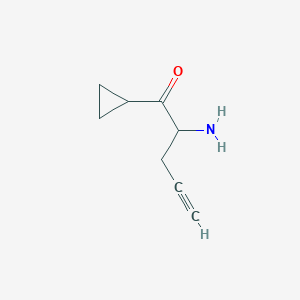
![N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclopentanamine](/img/structure/B13194213.png)

